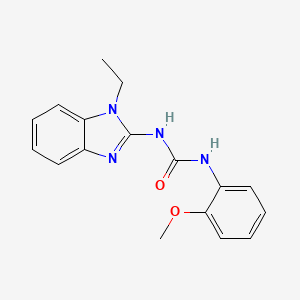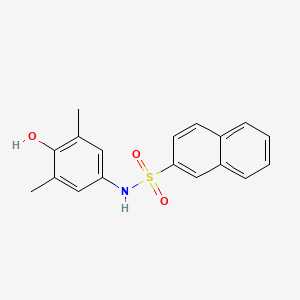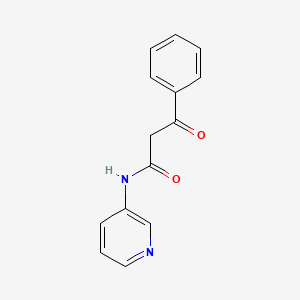![molecular formula C19H17N5O3S B10803424 6-[2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B10803424.png)
6-[2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetyl]-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-630624 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-630624 involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of WAY-630624 follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
WAY-630624 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles like halides or amines, and electrophiles such as alkyl halides, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives of WAY-630624.
Scientific Research Applications
WAY-630624 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-630624 involves its interaction with specific molecular targets within biological systems. This compound binds to particular proteins or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
WAY-630624 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-316606: Known for its role as a secreted Frizzled-Related Protein-1 inhibitor, increasing Wnt signaling.
WAY-140424: An intermediate compound used in the synthesis of Bazedoxifene.
Compared to these compounds, WAY-630624 may exhibit distinct binding affinities, selectivity, and biological effects, making it a valuable tool in specific research and therapeutic contexts.
Properties
Molecular Formula |
C19H17N5O3S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
6-[2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H17N5O3S/c1-11-3-4-12(2)15(7-11)24-19(21-22-23-24)28-10-16(25)13-5-6-17-14(8-13)20-18(26)9-27-17/h3-8H,9-10H2,1-2H3,(H,20,26) |
InChI Key |
KFFVCIJIPHWSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-Chloro-2-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)benzoyl]-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B10803352.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B10803354.png)
![2-hydroxy-4-[N-(2-phenetyl)carboxamido]quinoline](/img/structure/B10803360.png)

![3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B10803381.png)

![3-Imidazo[1,2-a]pyridin-2-yl-8-methoxy-chromen-2-one](/img/structure/B10803383.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B10803398.png)
![N-mesitylthieno[1,2]imidazo[3,4-b]thiazole-2-carboxamide](/img/structure/B10803405.png)
![N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B10803413.png)
![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10803415.png)
![[2-(4-Cyclohexylphenyl)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B10803419.png)
